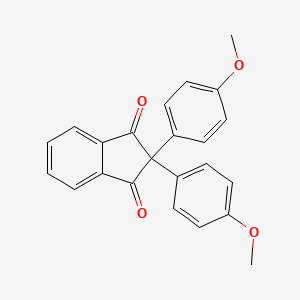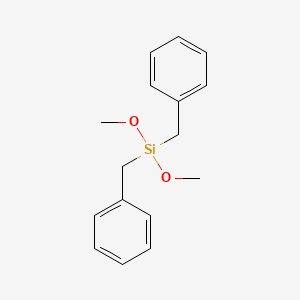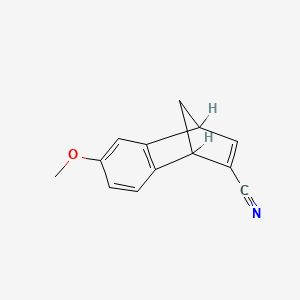![molecular formula C7H9BrO4 B14471808 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate CAS No. 65387-25-9](/img/structure/B14471808.png)
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C7H9BrO4. It is a derivative of acrylic acid and contains a bromoacetyl group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate can be synthesized through a single-step reaction involving the esterification of acrylic acid with bromoacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where acrylic acid and bromoacetic acid are fed continuously, and the product is collected after separation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines and thiols.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioesters.
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and bromoacetic acid.
Applications De Recherche Scientifique
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules through nucleophilic substitution reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of substituted products, which can further undergo polymerization or other chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromoprop-2-enoate: Similar in structure but lacks the bromoacetyl group.
Ethyl 2-(bromomethyl)prop-2-enoate: Contains a bromomethyl group instead of a bromoacetyl group
Uniqueness
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is unique due to the presence of both the bromoacetyl and prop-2-enoate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propriétés
Numéro CAS |
65387-25-9 |
|---|---|
Formule moléculaire |
C7H9BrO4 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
2-(2-bromoacetyl)oxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H9BrO4/c1-2-6(9)11-3-4-12-7(10)5-8/h2H,1,3-5H2 |
Clé InChI |
QIVKVDKEYJVXCL-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
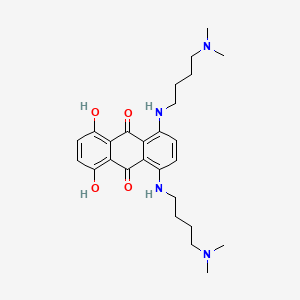


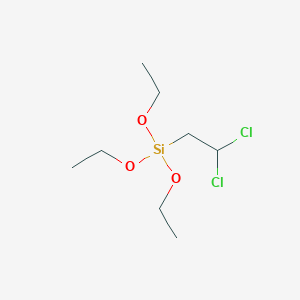


![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
